molecular formula C15H12ClN3O2S B14325002 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea CAS No. 105734-66-5

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B14325002
CAS No.: 105734-66-5
M. Wt: 333.8 g/mol
InChI Key: VVOGTBZWHBZPPS-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Similar structure but lacks the methoxy group.

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group at a different position.

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea is unique due to the presence of both the chloro and methoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

105734-66-5

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C15H12ClN3O2S/c1-21-11-4-2-3-10(8-11)17-15(20)18-14-12-7-9(16)5-6-13(12)22-19-14/h2-8H,1H3,(H2,17,18,19,20)

InChI Key

VVOGTBZWHBZPPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl

Origin of Product

United States

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